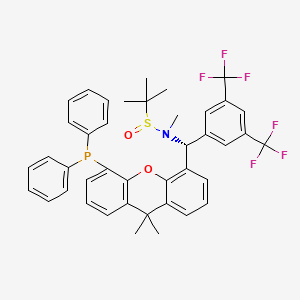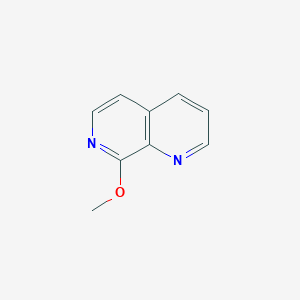![molecular formula C13H11ClIN3O2S B13650771 N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13650771.png)
N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is a complex organic compound that features a combination of halogenated pyridine and sulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the halogenation of pyridine derivatives followed by sulfonamide formation.
Halogenation of Pyridine: The starting material, 2-chloro-4-iodopyridine, can be synthesized through the halogenation of pyridine using reagents such as iodine and chlorine under controlled conditions.
Formation of Sulfonamide: The halogenated pyridine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine and iodine) on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group, which can be oxidized to sulfone or reduced to sulfinamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its halogenated pyridine moiety can be used in the synthesis of advanced materials, including liquid crystals and conductive polymers.
Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity or protein interactions.
Wirkmechanismus
The mechanism of action of N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The halogenated pyridine ring can engage in hydrogen bonding and halogen bonding with target proteins, while the sulfonamide group can form strong interactions with active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Shares the halogenated pyridine core but lacks the sulfonamide group.
2-Chloro-6-iodopyridin-3-amine: Another halogenated pyridine derivative with different substitution patterns.
Uniqueness
N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is unique due to the presence of both halogenated pyridine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various scientific fields.
Eigenschaften
Molekularformel |
C13H11ClIN3O2S |
|---|---|
Molekulargewicht |
435.67 g/mol |
IUPAC-Name |
N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClIN3O2S/c1-9-2-4-10(5-3-9)21(19,20)18-17-8-11-12(15)6-7-16-13(11)14/h2-8,18H,1H3 |
InChI-Schlüssel |
PDWIUPZOGJRXBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


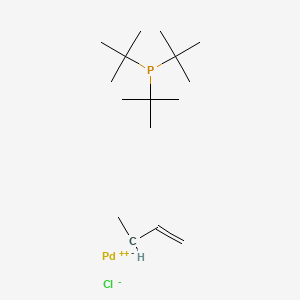

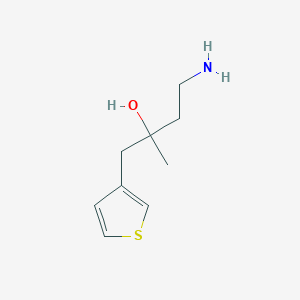
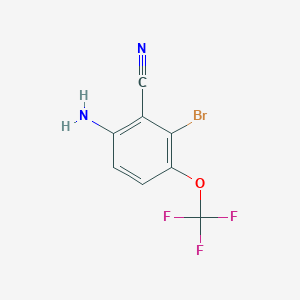


![1-Ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13650742.png)
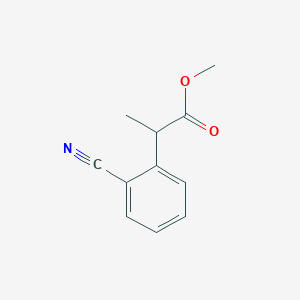


![(6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13650770.png)
